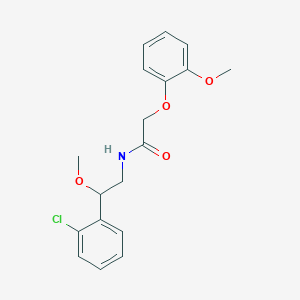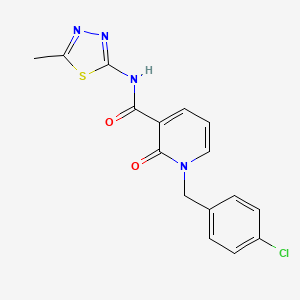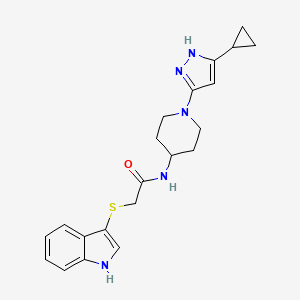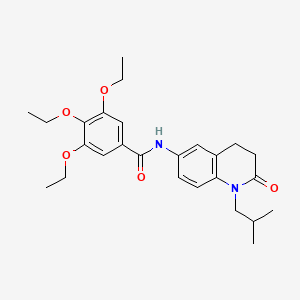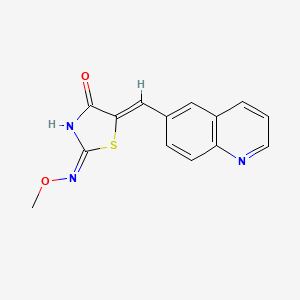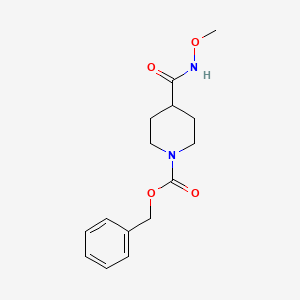
Benzyl 4-(methoxycarbamoyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-(methoxycarbamoyl)piperidine-1-carboxylate, also known as BMPPC, is a novel compound with a wide range of applications in scientific research. BMPPC is an important intermediate in the production of a variety of organic compounds and has been utilized in numerous synthetic pathways. It has been used in the synthesis of a range of pharmaceuticals, agrochemicals, and other organic compounds. BMPPC has also been used in the development of new drugs and medical treatments. In addition, BMPPC has been used in the study of various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of Benzyl 4-(methoxycarbamoyl)piperidine-1-carboxylate is not yet fully understood. However, it is believed that this compound acts as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1). This compound is thought to inhibit the activity of these enzymes by binding to their active sites. This inhibition of enzyme activity results in the inhibition of the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of laboratory and clinical settings. This compound has been found to reduce inflammation and pain in animal models. It has also been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, this compound has been found to reduce the production of nitric oxide, which is involved in the regulation of blood pressure and vascular tone. This compound has also been found to reduce the production of thromboxane A2, which is involved in the regulation of platelet aggregation.
Avantages Et Limitations Des Expériences En Laboratoire
The use of Benzyl 4-(methoxycarbamoyl)piperidine-1-carboxylate in laboratory experiments has several advantages. This compound is relatively inexpensive and can be synthesized in high yields. This compound is also non-toxic and has a low potential for side effects. Additionally, this compound is relatively stable and can be stored for long periods of time. However, there are some limitations to using this compound in laboratory experiments. This compound is not water soluble, and therefore must be dissolved in an organic solvent prior to use. Additionally, this compound is not very soluble in organic solvents, and therefore it must be used in relatively small amounts.
Orientations Futures
The future directions for the use of Benzyl 4-(methoxycarbamoyl)piperidine-1-carboxylate are numerous. This compound could be used in the synthesis of new pharmaceuticals and agrochemicals. This compound could also be used in the development of new drugs and medical treatments. Additionally, this compound could be used in the study of the mechanism of action of various drugs and the development of new drugs. Finally, this compound could be used in the study of the biochemical and physiological effects of various drugs and environmental and dietary factors.
Méthodes De Synthèse
Benzyl 4-(methoxycarbamoyl)piperidine-1-carboxylate can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-methoxycarbonylpiperidine with benzyl bromide in the presence of a base such as potassium carbonate or sodium hydroxide. This reaction produces this compound in high yields. Other methods of synthesis include the reaction of 4-methoxycarbonylpiperidine with benzyl chloride, the reaction of 4-methoxycarbonylpiperidine with benzyl iodide, and the reaction of 4-methoxycarbonylpiperidine with benzyl triflate.
Applications De Recherche Scientifique
Benzyl 4-(methoxycarbamoyl)piperidine-1-carboxylate has been used in a variety of scientific research applications. It has been used in the synthesis of a range of pharmaceuticals, agrochemicals, and other organic compounds. This compound has also been used in the development of new drugs and medical treatments. In addition, this compound has been used in the study of various biochemical and physiological processes. This compound has been used to study the effects of various drugs on the human body, as well as the effects of various environmental and dietary factors. This compound has also been used in the study of the mechanism of action of various drugs and the development of new drugs.
Propriétés
IUPAC Name |
benzyl 4-(methoxycarbamoyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-20-16-14(18)13-7-9-17(10-8-13)15(19)21-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQFUFZLZPXMGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

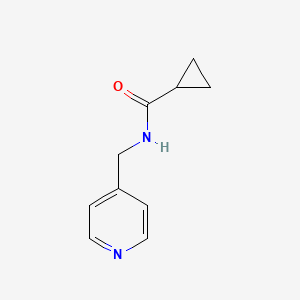
![[3-(2-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2898309.png)

![4-[4-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2898315.png)
![{6-Oxaspiro[3.5]nonan-7-yl}methanamine hydrochloride](/img/structure/B2898316.png)
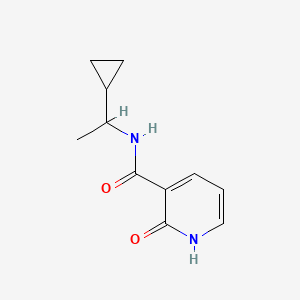
![9-(4-ethylphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
